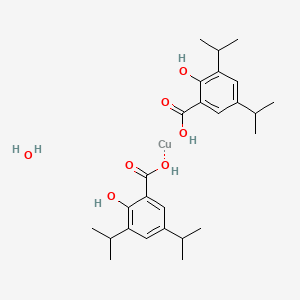

Kupfer(II)-3,5-Diisopropylsalicylat-Hydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Copper(II) 3,5-diisopropylsalicylate hydrate is a binuclear complex that has attracted interest for its wide range of pharmacological activities. The compound's structure and properties have been the subject of various studies, exploring its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of Copper(II) 3,5-diisopropylsalicylate hydrate involves the preparation of copper(II) complexes with 3,5-diisopropylsalicylic acid and various ligating solvents. These compounds exhibit binuclear, carboxylate-bridged structures in the solid state, with coordinating ligands influencing their configuration in solution. The synthesis process is characterized by elemental analysis, infrared, electronic, and EPR spectroscopy (Greenaway, Norris, & Sorenson, 1988).

Molecular Structure Analysis

Copper(II) 3,5-diisopropylsalicylate hydrate complexes have been studied for their molecular structures using X-ray diffraction methods, revealing binuclear complexes with Cu atoms bridged by 3,5-diisopropylsalicylate ligands. The molecular structure analysis demonstrates the coordination of copper to solvent molecules and bidentate diisopropylsalicylate ligands through carboxylic and phenolic oxygen atoms, forming nearly rectangular planar arrangements (Morgant et al., 2000).

Chemical Reactions and Properties

The chemical properties of Copper(II) 3,5-diisopropylsalicylate hydrate include its interaction with human serum albumin, elucidating the mode of transport of the complex in vivo. Studies using spectroscopic methods have shown the presence of more than one copper bonding site on human serum albumin, indicating complex bonding interactions (Greenaway et al., 2004).

Physical Properties Analysis

The physical properties of Copper(II) 3,5-diisopropylsalicylate hydrate complexes have been characterized through thermal decomposition studies, revealing CuO as the final product in the decomposition process. This analysis helps understand the thermal stability and behavior of these complexes under various conditions (Lajunen et al., 1984).

Chemical Properties Analysis

The chemical properties of Copper(II) 3,5-diisopropylsalicylate hydrate also include its SOD-mimetic activity and potential therapeutic applications. Studies have explored its ability to mimic superoxide dismutase (SOD), offering insights into its mechanism of action and potential benefits in various medical applications (Sorenson et al., 1989).

Wissenschaftliche Forschungsanwendungen

Medizin

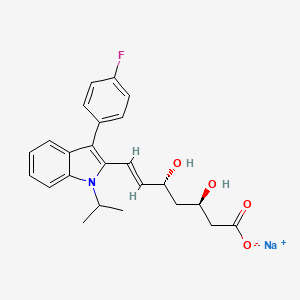

Kupfer(II)-3,5-Diisopropylsalicylat-Hydrat hat potenzielle Anwendungen in der Medizin aufgrund der antimikrobiellen Eigenschaften von Kupfer. Es kann bei der Synthese von antimikrobiellen Beschichtungen für medizinische Geräte verwendet werden, um das Infektionsrisiko zu verringern. Zusätzlich machen seine antifungalen Eigenschaften es zu einem Kandidaten für die Entwicklung topischer Antimykotika {svg_1}.

Landwirtschaft

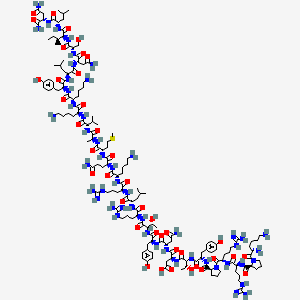

In der Landwirtschaft kann dieser Kupferkomplex als Fungizid oder Bakterizid dienen. Er kann auf Kulturen angewendet werden, um Pilzinfektionen und Bakterienwachstum zu verhindern, die häufige Probleme sind, die Ernteertrag und -qualität beeinträchtigen. Seine Wirksamkeit bei der Bekämpfung einer Vielzahl von Pflanzenpathogenen macht es zu einem wertvollen Werkzeug für Landwirte {svg_2}.

Chemische Synthese

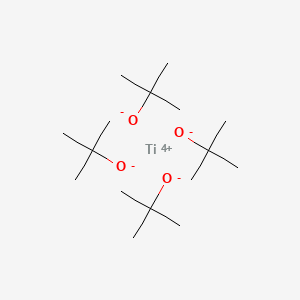

This compound ist ein vielseitiger Katalysator in der organischen Synthese. Es kann verschiedene Reaktionen wie Substitutionsreaktionen, Kreuzkupplungsreaktionen und mehr fördern. Seine Wirksamkeit als Katalysator beruht auf der Fähigkeit von Kupfer, Elektronentransferprozesse zu ermöglichen, die für viele Arten chemischer Reaktionen von grundlegender Bedeutung sind {svg_3}.

Wirkmechanismus

Target of Action

Copper(II) 3,5-diisopropylsalicylate hydrate is an organometallic compound It is known to be used as a catalyst in various organic synthesis reactions .

Mode of Action

As a catalyst, it likely facilitates chemical reactions by lowering the energy barrier, enabling the reaction to proceed more efficiently .

Biochemical Pathways

As a catalyst, it is involved in various organic synthesis reactions .

Result of Action

Copper(II) 3,5-diisopropylsalicylate hydrate has been found to have potent antioxidant activity . In a study, pretreatment with this compound reduced the level of hyperglycemia by 34% and the mortality rate by 29% in streptozotocin-induced diabetes in animals .

Action Environment

The action, efficacy, and stability of Copper(II) 3,5-diisopropylsalicylate hydrate can be influenced by various environmental factors. For instance, it is relatively stable at room temperature but may decompose at high temperatures, in light, or when in contact with oxygen .

Eigenschaften

IUPAC Name |

copper;2-hydroxy-3,5-di(propan-2-yl)benzoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H18O3.Cu.H2O/c2*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;;/h2*5-8,14H,1-4H3,(H,15,16);;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHJQWNYQOFKBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)O)C(C)C.O.[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38CuO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123334-28-1 |

Source

|

| Record name | Copper-bis(3,5-diisopropylsalicylato) hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What happens when Copper(II) 3,5-diisopropylsalicylate hydrate is dissolved in dimethyl sulfoxide (DMSO)?

A1: When Copper(II) 3,5-diisopropylsalicylate hydrate (C26H34CuO6·xH2O) is dissolved in DMSO, a fascinating structural transformation occurs. The DMSO molecules, acting as ligands, coordinate with the copper(II) ions. This interaction leads to the formation of a distinct crystalline compound: tetrakis-3,5-diisopropylsalicylatobis-dimethylsulfoxidodicopper(II), with the formula [Cu(II)2(3,5-DIPS)4(DMSO)2] [].

Q2: Can you describe the structure of the copper complex formed in this reaction?

A2: The resulting complex is a centrosymmetric binuclear copper complex. Essentially, two copper(II) ions are bridged by four 3,5-diisopropylsalicylate ligands. Each copper(II) ion exhibits a square-pyramidal coordination geometry. Four oxygen atoms from the 3,5-diisopropylsalicylate ligands occupy the square planar positions, while a DMSO molecule occupies the apical position [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1142403.png)